molecular formula C42H72O15 B13061781 (3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol

(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol

Cat. No.: B13061781
M. Wt: 817.0 g/mol
InChI Key: WBYJYPOPDKQBQJ-USRJBRKISA-N
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Description

The compound “(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol” is a highly complex organic molecule. Its structure suggests it may belong to a class of compounds with significant biological activity, possibly including steroids or glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions to form the cyclopenta[a]phenanthrene core.

    Functional group modifications: Introduction of hydroxyl groups, methyl groups, and other functional groups through reactions such as hydroxylation, methylation, and glycosylation.

    Glycosylation: The attachment of sugar moieties, which could involve glycosyl donors and acceptors under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often relies on biotechnological methods, including the use of genetically engineered microorganisms or plant cell cultures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could be used to modify the ketone or aldehyde groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Glycosylation reagents: Glycosyl donors like trichloroacetimidates, glycosyl acceptors, and catalysts like Lewis acids.

Major Products

The major products of these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Researchers might synthesize analogs of the compound to study structure-activity relationships.

    Catalysis: The compound could be used as a catalyst or a ligand in various chemical reactions.

Biology

    Enzyme studies: The compound might be used to study enzyme interactions and mechanisms.

    Cell signaling: It could be involved in cell signaling pathways, particularly if it is a steroid or glycoside.

Medicine

    Drug development: The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Diagnostics: It could be used as a biomarker or in diagnostic assays.

Industry

    Agriculture: The compound might be used in agricultural applications, such as plant growth regulators or pesticides.

    Cosmetics: It could be used in cosmetic formulations for its potential skin benefits.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it is a steroid, it might interact with steroid hormone receptors and modulate gene expression. If it is a glycoside, it might inhibit specific enzymes or interact with cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds like cholesterol, testosterone, and estradiol.

    Glycosides: Compounds like digoxin, ouabain, and saponins.

Uniqueness

The uniqueness of the compound would lie in its specific structure, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C42H72O15

Molecular Weight

817.0 g/mol

IUPAC Name

(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol

InChI

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22-,23+,24+,25?,26+,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40+,41+,42-/m0/s1

InChI Key

WBYJYPOPDKQBQJ-USRJBRKISA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Origin of Product

United States

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